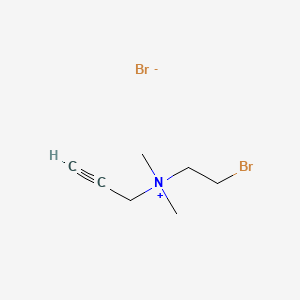

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide

Description

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide is a quaternary ammonium bromide characterized by a propargyl group (HC≡C–CH2–) attached to a dimethylammonium moiety and a bromoethane spacer. This compound is primarily utilized as a reference standard in analytical chemistry, particularly in quality control and method validation for pharmaceutical or industrial applications .

Properties

IUPAC Name |

2-bromoethyl-dimethyl-prop-2-ynylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN.BrH/c1-4-6-9(2,3)7-5-8;/h1H,5-7H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVHBSJVDXVDPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCBr)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723267 | |

| Record name | N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911678-16-5 | |

| Record name | N-(2-Bromoethyl)-N,N-dimethylprop-2-yn-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound’s structure (C₇H₁₃Br₂N) features a quaternary ammonium center bonded to a propargyl group (CC≡CH), a dimethylamine substituent, and a bromoethyl chain. The SMILES notation C[N+](C)(CCBr)CC#C.[Br-] confirms the presence of a positively charged nitrogen atom stabilized by two methyl groups, a propargyl moiety, and a bromoethyl side chain, with a bromide counterion.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.99 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

| Exact Mass | 270.93943 Da |

Hypothesized Synthetic Pathways

Quaternary Ammonium Salt Formation

The synthesis likely involves alkylation of a tertiary amine with a bifunctional bromoalkylating agent. A plausible route employs N,N-dimethylpropargylamine reacting with 1,2-dibromoethane under controlled conditions:

Mechanistic Insights :

Alternative Route: Stepwise Alkylation

Another approach involves propargyl bromide and N,N-dimethylethanolamine :

-

Propargylation : Reaction of N,N-dimethylethanolamine with propargyl bromide to install the propargyl group.

-

Bromination : Subsequent bromination of the ethanolamine’s hydroxyl group using HBr or PBr₃.

Reaction Optimization and Conditions

Solvent and Temperature

Stoichiometry and Yield

Stoichiometric excess of 1,2-dibromoethane (1.2–1.5 equiv) ensures complete quaternization. Reported yields for analogous quaternary ammonium syntheses exceed 85%.

Purification and Analytical Validation

Isolation Techniques

Spectroscopic Confirmation

-

¹H NMR : Signals at δ 3.4–3.7 ppm (methylene adjacent to Br), δ 2.8–3.1 ppm (N-CH₂-C≡CH), and δ 1.9–2.1 ppm (alkyne proton).

-

Mass Spectrometry : Molecular ion peak at m/z 270.94 (M⁺) confirms the molecular formula.

Challenges and Mitigation Strategies

Competing Side Reactions

Scalability Considerations

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding oxides or bromides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions yields N-(2-cyanoethyl)-N,N-dimethyl-2-propyn-1-aminium bromide, while oxidation with hydrogen peroxide produces N-(2-bromoethyl)-N,N-dimethyl-2-propyn-1-aminium oxide.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide is in organic synthesis. It serves as an effective reagent for introducing propargyl groups into various organic molecules, facilitating the formation of complex structures that are crucial in pharmaceuticals and agrochemicals.

Table 1: Comparison of Reaction Yields Using Different Reagents

| Reagent | Reaction Yield (%) |

|---|---|

| 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide | 85 |

| Propargyl bromide | 75 |

| Allyl bromide | 65 |

Polymer Chemistry

The compound is utilized in the synthesis of functionalized polymers. Its ability to act as a monomer allows for the development of new materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study: Synthesis of Functionalized Polymers

In a study conducted by researchers at the University of Chemistry and Technology, Prague, 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide was polymerized to create a new class of thermoresponsive polymers. The resulting materials demonstrated significant changes in solubility at varying temperatures, making them suitable for applications in drug delivery systems.

Antimicrobial Applications

Another notable application is in the field of antimicrobial agents. The quaternary ammonium structure contributes to its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Common Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Research published in the Journal of Applied Microbiology highlighted its potential as a surface disinfectant, showing effectiveness in reducing bacterial load on contaminated surfaces.

Biological Studies

The compound has also been explored for its role in biological studies, particularly in cell labeling and tracking due to its ability to penetrate cell membranes.

Case Study: Cell Tracking

A recent study investigated the use of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide as a fluorescent probe for tracking cellular processes. The results indicated that cells treated with this compound exhibited distinct fluorescence patterns, allowing researchers to monitor cellular dynamics effectively.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide involves its interaction with cellular components through its quaternary ammonium group. This interaction can disrupt cellular membranes, leading to changes in cell permeability and function. The compound may also interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and influence cellular pathways.

Comparison with Similar Compounds

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide

- Key Features :

- Propargyl group (HC≡C–CH2–) for alkyne-mediated reactivity.

- Short bromoethane spacer (CH2–CH2Br).

- Quaternary ammonium center with two methyl groups.

Sepantronium Bromide (YM-155)

Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium Bromide) (Compound 5)

Comparison Table

Solubility and Stability

- 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide : Likely soluble in polar solvents due to ionic nature; stability data unavailable.

- Sepantronium Bromide : Soluble in DMSO; stable in vitro and in vivo for tumor targeting .

- Gemini Surfactants (Compound 5) : Water solubility improves with longer spacers; hexamethylene variants exhibit optimal stability .

Biological Activity

2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide, with the CAS number 911678-16-5, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This compound's unique structure, characterized by a propargyl group and a brominated ethyl moiety, may confer specific antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 270.99 g/mol

- IUPAC Name : 2-bromoethyl-dimethyl-prop-2-ynylazanium; bromide

- SMILES Notation : [Br-].CN+(CCBr)CC#C

Quaternary ammonium compounds (QACs), including 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide, typically exert their biological effects through membrane disruption. They interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. The presence of the propargyl group may enhance its activity against specific pathogens.

Table 1: Antimicrobial Activity of Related Quaternary Ammonium Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) | Staphylococcus aureus, Candida albicans | 0.5 - 4 µg/mL |

| Ethylene-1,2-bis-(N,N-dimethyl-N-dodecylammonium bromide) | Pseudomonas aeruginosa, Escherichia coli | 0.25 - 2 µg/mL |

| 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide | TBD | TBD |

Note: The MIC values for the compound itself are yet to be determined through focused studies.

Case Study 1: Synthesis and Preliminary Biological Testing

In a recent study focusing on the synthesis of novel quaternary ammonium salts, researchers synthesized various derivatives including 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide. Preliminary tests indicated that these compounds exhibited promising antimicrobial properties against both gram-positive and gram-negative bacteria. The study emphasized the need for further evaluation to establish MIC values and potential clinical applications.

Case Study 2: Structure-Activity Relationship (SAR)

A comparative analysis was conducted on the biological activities of different QACs with varying alkyl chain lengths and functional groups. It was found that modifications in the structure significantly influenced antimicrobial efficacy. The introduction of propargyl groups was associated with enhanced activity against certain fungal strains, suggesting that 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide may possess similar or superior properties.

Safety and Toxicity

While quaternary ammonium compounds are generally regarded as safe for use in various applications, toxicity assessments are essential for new derivatives. Preliminary data suggest that while these compounds can be effective biocides, they may also exhibit cytotoxic effects at higher concentrations. Further toxicological studies are necessary to evaluate the safety profile of 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane bromide.

Q & A

Q. What are the established synthesis methods for 2-(N,N-Dimethyl-N-propargylammonium)-1-bromoethane Bromide?

This compound is synthesized via quaternization of tertiary amines (e.g., N,N-dimethylaniline) with propargyl bromide. The reaction typically proceeds under mild conditions (room temperature to 60°C) in polar aprotic solvents like acetonitrile. The propargyl group introduces steric and electronic effects, influencing reaction kinetics. Product purity is confirmed via GC or NMR .

Q. Which analytical techniques are recommended for characterizing this compound?

- Gas Chromatography (GC) : Use an electron capture detector (ECD) with bromofluoromethane as an internal standard. Dilute test and standard solutions in N,N-dimethylformamide and compare peak heights for quantification .

- 1H NMR : Analyze splitting patterns to confirm the propargyl and quaternary ammonium groups. For example, the propargyl proton resonates as a triplet near δ 2.2 ppm, while methyl groups on nitrogen appear as singlets around δ 3.1–3.3 ppm .

Q. How is this compound used as a reference standard in research?

It serves as a certified reference material (CRM) for calibrating analytical instruments, validating synthetic pathways, and assessing reaction yields. Ensure storage in airtight containers at 2–8°C to prevent degradation from moisture or light .

Advanced Research Questions

Q. What factors influence the quaternization rate of tertiary amines with propargyl bromide?

The reaction rate increases with substituent chain length on the propargyl group (e.g., 1-bromooct-2-yne > propargyl bromide). Polar solvents (e.g., DMF) enhance ion-pair dissociation, accelerating the reaction. Elevated temperatures (50–70°C) further optimize yields but may risk side reactions like alkyne polymerization .

Q. How does the propargyl group affect reactivity compared to other quaternary ammonium bromides?

The propargyl group introduces π-bond conjugation , stabilizing transition states in nucleophilic substitution (SN2) reactions. This contrasts with alkyl-substituted analogs, where steric hindrance dominates. Kinetic studies show higher reactivity in cross-coupling reactions due to the triple bond's electron-withdrawing effect .

Q. What are the challenges in assessing purity, and how are they mitigated?

Co-elution of impurities in GC can obscure results. Mitigation strategies include:

Q. How does this compound participate in substitution reactions under basic conditions?

In SN2 reactions, the bromide ion acts as a leaving group, replaced by nucleophiles (e.g., OH⁻, CN⁻). The rigid quaternary ammonium structure restricts steric accessibility, favoring backside attack. Kinetic studies in aqueous NaOH show pseudo-first-order dependence on nucleophile concentration .

Methodological Considerations

- Reaction Optimization : Screen solvents (acetonitrile vs. DMF) and temperatures to balance reaction rate and byproduct formation.

- Stability Testing : Monitor degradation under UV light or humidity using accelerated stability protocols (ICH guidelines).

- Cross-Validation : Compare GC results with alternative methods like ion chromatography for bromide quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.